Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide

Structural isomerism Molecular weight Pharmaceutical impurity profiling

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide (CAS 1060314-22-8) is a synthetic phenylacetamide derivative with the molecular formula C17H17ClN2O2 and a molecular weight of 316.8 g/mol. Its IUPAC name is 2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-methylacetamide.

Molecular Formula C17H17ClN2O2
Molecular Weight 316.8g/mol
CAS No. 1060314-22-8
Cat. No. B349937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide
CAS1060314-22-8
Molecular FormulaC17H17ClN2O2
Molecular Weight316.8g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClN2O2/c1-19-16(21)10-13-4-8-15(9-5-13)20-17(22)11-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
InChIKeyIQSXNLXJMILVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide (CAS 1060314-22-8): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide (CAS 1060314-22-8) is a synthetic phenylacetamide derivative with the molecular formula C17H17ClN2O2 and a molecular weight of 316.8 g/mol . Its IUPAC name is 2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-methylacetamide . The compound is structurally characterized by a 4-chlorophenylacetyl moiety linked via an amide bond to a 4-aminophenyl ring, which is further substituted with an N-methylacetamide group at the para position. This specific substitution pattern distinguishes it from other 4-chlorophenylacetamide analogs and is relevant to its documented role as a process impurity marker in pharmaceutical quality control [1].

Why Generic Substitution Fails for 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide (CAS 1060314-22-8)


Simple substitution of 4-chlorophenylacetamide analogs is not appropriate for this compound because minor structural variations—such as the position of the N-methylacetamide substituent on the central phenyl ring—can fundamentally alter both the impurity profile in pharmaceutical manufacturing and the compound's bioactivity fingerprint. For instance, the isomer N-[4-[acetyl(methyl)amino]phenyl]-2-(4-chlorophenyl)acetamide (CAS 349536-62-5) differs only in the connectivity of the methylamide group yet exhibits distinct chromatographic retention behavior [1]. Similarly, the truncated analog 2-(4-chlorophenyl)-N-methylacetamide (CAS 60336-41-6) lacks the central 4-aminophenyl spacer, resulting in markedly different physicochemical properties and potential biological target engagement . The patent literature explicitly identifies 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide as a specific process impurity requiring individual quantification, confirming that it cannot be treated as interchangeable with other in-class compounds [1].

Quantitative Differentiation Evidence for 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide (CAS 1060314-22-8)


Molecular Weight and Formula Differentiation from Close Structural Isomer

The target compound (CAS 1060314-22-8) shares the molecular formula C17H17ClN2O2 with its positional isomer N-[4-[acetyl(methyl)amino]phenyl]-2-(4-chlorophenyl)acetamide (CAS 349536-62-5), both having a molecular weight of 316.78 g/mol . Despite this isomeric relationship, the compounds are chromatographically distinguishable and are treated as distinct impurities in pharmaceutical process control [1]. The target compound's IUPAC name (2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-methylacetamide) confirms the methylamino-oxoethyl substituent is connected via a methylene bridge to the central phenyl ring, whereas the comparator features an N-methylacetamide group directly attached to the phenyl nitrogen. This structural difference is sufficient to generate separate impurity specifications, with the target compound identified as a specific process impurity requiring individual quantification [1].

Structural isomerism Molecular weight Pharmaceutical impurity profiling

Physicochemical Divergence from Truncated 4-Chlorophenylacetamide Analog

Compared to the simpler analog 2-(4-chlorophenyl)-N-methylacetamide (CAS 60336-41-6; C9H10ClNO; MW = 183.64 g/mol), the target compound possesses an additional 4-aminophenyl spacer with an acetamide extension, resulting in a molecular weight increase of 133.14 g/mol (from 183.64 to 316.78 g/mol) . This structural expansion substantially increases the number of hydrogen bond acceptors (from 1 to 3), rotatable bonds (from 3 to 6), and topological polar surface area (estimated increase ~46 Ų), all of which critically affect membrane permeability, solubility, and potential target binding . The truncated analog lacks the central phenyl ring that is essential for the target compound's role as a defined impurity in the dopaminergic/serotonergic agent synthesis pathway described in US20220048887A1 [1].

Physicochemical properties Molecular complexity Drug-likeness parameters

Documented Role as Specific Process Impurity in Pharmaceutical Synthesis

US Patent Application US20220048887A1 explicitly identifies 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide as a specific process impurity (Impurity B) arising during the synthesis of a compound of formula VI, which targets dopamine D2, 5-HT1A, and 5-HT2A receptors for antipsychotic indications [1]. The patent describes the compound's preparation method and its application as a reference standard for quality control [1]. ICH guidelines require identification of any single impurity exceeding 0.10% and safety qualification above 0.15% [1]. The target compound is explicitly designated as requiring individual quantification, distinguishing it from other unspecified impurities in the same synthetic pathway that are monitored only as total impurities [1]. This regulatory-driven requirement creates a non-substitutable procurement need: laboratories validating the process must use this exact compound as an authenticated reference standard; no analog or isomer can fulfill this function.

Pharmaceutical impurity Reference standard Quality control

High-Value Application Scenarios for 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide (CAS 1060314-22-8)


Pharmaceutical Reference Standard for Impurity Quantification in Antipsychotic API Manufacturing

This compound serves as an authenticated reference standard (Impurity B) for the quality control of a formula VI compound targeting dopamine D2, 5-HT1A, and 5-HT2A receptors, as described in US20220048887A1 [1]. Analytical laboratories developing or validating HPLC/UPLC methods for this API require the exact impurity compound for system suitability testing, linearity verification, and quantification of impurity levels against ICH thresholds (identification >0.10%, qualification >0.15%) [1]. No structural isomer or analog can substitute for this purpose because regulatory submissions must reference the specific impurity identity.

Process Development and Synthetic Route Optimization for Amide-Like Antipsychotic Compounds

During process chemistry development, monitoring the formation of this specific impurity enables optimization of reaction conditions to minimize its generation. The patent provides a preparation method for this impurity [1], allowing process chemists to spike authentic samples into reaction mixtures for method validation. The compound's distinct chromatographic retention relative to its positional isomer CAS 349536-62-5 necessitates individual method development, making procurement of the exact compound essential for accurate process understanding.

Metabolite Identification and Structural Confirmation Studies

The compound's phenylacetamide scaffold with a secondary methylamide functionality makes it a potential synthetic intermediate or metabolite in pathways involving amide hydrolysis or N-dealkylation. Its distinct molecular weight (316.78 g/mol) and fragmentation pattern provide a unique mass spectrometric signature for LC-MS/MS method development . Researchers studying the metabolic fate of related 4-chlorophenylacetamide derivatives can use this compound as a synthetic standard for metabolite identification, as its structural features (central 4-aminophenyl spacer with N-methylacetamide terminus) represent a specific metabolic transformation product that simpler analogs cannot mimic.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.